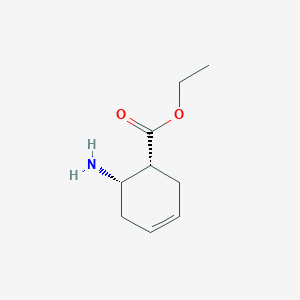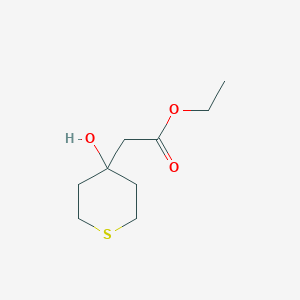
Methyl 2-amino-3-(pyridazin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(pyridazin-4-yl)propanoate is a compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyridazin-4-yl)propanoate typically involves the reaction of pyridazine derivatives with appropriate amino acids or their esters. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol . Another approach includes the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of 1,6-dihydropyridazines that can be converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(pyridazin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridazines.
Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
科学的研究の応用
Methyl 2-amino-3-(pyridazin-4-yl)propanoate has a wide range of scientific research applications:
作用機序
The mechanism of action of methyl 2-amino-3-(pyridazin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for drug development.
類似化合物との比較
Similar Compounds
Pyridazinone Derivatives: Compounds such as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) are similar in structure and exhibit various biological activities.
Pyridazine-Based Drugs: Drugs like zardaverine and pyridaben share structural similarities and are used for their therapeutic and agrochemical properties.
Uniqueness
Methyl 2-amino-3-(pyridazin-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 2-amino-3-pyridazin-4-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-11-5-6/h2-3,5,7H,4,9H2,1H3 |
InChIキー |
PJHHCPFHDPLDQU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CN=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)





![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)




